N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of atoms in N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide imparts distinctive chemical and biological properties, making it a subject of interest in various scientific research fields, particularly in medicinal chemistry and pharmacology.
N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide can be synthesized from readily available precursors. It falls under the category of nitrogen-containing heterocycles, which are widely studied for their potential therapeutic applications. The compound is recognized for its structural similarity to other biologically active pyrazolo derivatives, which enhances its relevance in drug discovery and development .
The synthesis of N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide typically involves several key steps:
N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide has a distinct molecular structure characterized by its bicyclic framework. The molecular formula is , with a molecular weight of approximately 202.22 g/mol. The structure includes:
This structural configuration contributes to its reactivity and interaction with biological targets .
N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide can undergo various chemical reactions:
The mechanism of action of N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Notably, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The precise molecular targets can vary based on the context of use and specific applications .
N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide typically appears as a solid at room temperature. Its melting point and solubility characteristics can vary depending on purity and specific formulation.
The chemical properties include:
Relevant data on its spectral properties (such as nuclear magnetic resonance spectra) further characterize its molecular structure and confirm its identity during synthesis and analysis .
N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide has several scientific applications:
The medicinal exploration of pyrazolo-fused systems originated with simple pyrazole derivatives in the mid-20th century, evolving toward complex bicyclic frameworks in the 1990s. Key milestones include:
Table 1: Evolution of Pyrazolo-Fused Therapeutics
Year | Development Milestone | Significance | |
---|---|---|---|
1998 | Sildenafil (pyrazolo[4,3-d]pyrimidine) approval | Validated fused pyrazoles as PDE5 inhibitors | |
2011 | Crizotinib (pyrazolo[1,5-a]pyridine core) approval | Demonstrated kinase inhibition potential | |
2022 | Futibatinib (pyrimidine-fused pyrazole) approval | Addressed FGFR2-driven cholangiocarcinoma | |
2023 | Pirtobrutinib (tetra-substituted pyrazole) approval | Overcame ibrutinib resistance in lymphomas | [2] |
The emergence of pyrazolo[3,4-c]pyridine derivatives represents a strategic refinement focused on optimizing binding geometry toward resistant kinase mutants. Early synthetic efforts faced regioselectivity challenges during cyclization, limiting accessibility. Advanced methodologies like transition-metal catalyzed annulations (post-2010) enabled efficient construction of the [3,4-c] isomer, facilitating dedicated exploration of its pharmacological profile distinct from [3,4-b] or [1,5-a] isomers [1] [6].
Pyrazolopyridine isomers exhibit profound pharmacological differences dictated by nitrogen atom positioning:
Table 2: Structural and Pharmacokinetic Comparison of Key Isomers
Isomer | Hydrogen-Bond Capacity | log P Avg. | Dominant Therapeutic Target | |
---|---|---|---|---|
[3,4-c] | Donor: 1, Acceptor: 3 | 1.8 ± 0.4 | c-Met, ALK, TRK kinases | |
[3,4-b] | Donor: 1, Acceptor: 2 | 2.3 ± 0.6 | EGFR, FGFR kinases | |
[1,5-a] | Donor: 0, Acceptor: 3 | 1.5 ± 0.3 | PDE10A, serotonin receptors | [3] [4] [7] |
The C5 acetamide substitution in [3,4-c] isomers uniquely enables dual interactions: carbonyl hydrogen-bond acceptance with backbone amides (e.g., Asp1222 in c-Met), and N-H donation to adjacent residues. This binding duality underpins the scaffold’s resilience against gatekeeper mutations [6].
Derivatives of this scaffold demonstrate exceptional versatility across oncology targets:
Table 3: Antiproliferative Activity of Representative Derivatives
Compound | HepG-2 IC50 (μM) | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | c-Met IC50 (nM) | |
---|---|---|---|---|---|
5a | 3.42 ± 1.31 | 15.73 ± 1.28 | 18.94 ± 0.82 | 4.27 ± 0.31 | |
5b | 3.56 ± 1.50 | 17.16 ± 0.37 | 21.08 ± 1.04 | 7.95 ± 0.17 | |
Cabozantinib* | 6.83 | 9.42 | 8.56 | 5.38 ± 0.35 | [6] |
*Reference compound
Strategic modifications further expand utility:
Despite promise, significant challenges persist:
Pyrimidine → Pyrazole conversion via formal carbon deletion Reagents: Anomeric amide, tribromomethyl radical Yield improvement: 68% vs. traditional 22%
offers a promising alternative [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: